4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan
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Overview
Description
4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenylboronic acid and dibenzofuran.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-bromo-4-chlorophenylboronic acid reacts with dibenzofuran in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Toluene, dichloromethane, or ethanol.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine and chlorine substituents.
4-Bromodibenzofuran: A similar compound with only a bromine substituent.
4-Chlorodibenzofuran: A similar compound with only a chlorine substituent.
Uniqueness
4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern also allows for fine-tuning of the compound’s electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C18H10BrClO |
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Molecular Weight |
357.6 g/mol |
IUPAC Name |
4-(2-bromo-4-chlorophenyl)dibenzofuran |
InChI |
InChI=1S/C18H10BrClO/c19-16-10-11(20)8-9-12(16)14-5-3-6-15-13-4-1-2-7-17(13)21-18(14)15/h1-10H |
InChI Key |
WPLVYHZRYZPSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=C(C=C(C=C4)Cl)Br |
Origin of Product |
United States |
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